molecular formula C16H23NO2 B1606282 2,2,6,6-tetramethylpiperidin-4-yl benzoate CAS No. 26275-88-7

2,2,6,6-tetramethylpiperidin-4-yl benzoate

Cat. No.: B1606282
CAS No.: 26275-88-7
M. Wt: 261.36 g/mol
InChI Key: YEYCMBWKTZNPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,6,6-tetramethylpiperidin-4-yl benzoate is an organic compound with the molecular formula C16H23NO2. It is a derivative of piperidine, characterized by the presence of a benzoate ester group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-tetramethylpiperidin-4-yl benzoate typically involves the esterification of 2,2,6,6-tetramethyl-4-piperidinol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-tetramethylpiperidin-4-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,6,6-tetramethylpiperidin-4-yl benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethylpiperidin-4-yl benzoate involves its interaction with molecular targets such as enzymes and free radicals. The compound’s stability and unique structure allow it to effectively scavenge free radicals, thereby exerting its antioxidant effects. Additionally, it can modulate enzyme activity by binding to specific active sites, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-tetramethylpiperidin-4-yl benzoate stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

CAS No.

26275-88-7

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl) benzoate

InChI

InChI=1S/C16H23NO2/c1-15(2)10-13(11-16(3,4)17-15)19-14(18)12-8-6-5-7-9-12/h5-9,13,17H,10-11H2,1-4H3

InChI Key

YEYCMBWKTZNPDH-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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